molecular formula C18H22N2O3S B4999503 2-(8-Methoxy-4-methylquinolin-2-yl)sulfanyl-1-morpholin-4-ylpropan-1-one

2-(8-Methoxy-4-methylquinolin-2-yl)sulfanyl-1-morpholin-4-ylpropan-1-one

Cat. No.: B4999503
M. Wt: 346.4 g/mol
InChI Key: ZRNUOWKQMWNRJH-UHFFFAOYSA-N
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Description

2-(8-Methoxy-4-methylquinolin-2-yl)sulfanyl-1-morpholin-4-ylpropan-1-one is a complex organic compound that features a quinoline core substituted with a methoxy group at the 8-position and a methyl group at the 4-position The compound also contains a sulfanyl group attached to the quinoline ring and a morpholine ring attached to a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-Methoxy-4-methylquinolin-2-yl)sulfanyl-1-morpholin-4-ylpropan-1-one typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Substitution Reactions: The methoxy and methyl groups are introduced via electrophilic aromatic substitution reactions. Methoxylation can be achieved using methanol and a strong acid, while methylation can be done using methyl iodide and a base.

    Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through a nucleophilic substitution reaction using thiol derivatives.

    Formation of the Morpholine Ring: The morpholine ring is typically formed through the reaction of diethanolamine with a suitable dehydrating agent.

    Final Coupling: The final step involves coupling the quinoline derivative with the morpholine-propanone moiety under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(8-Methoxy-4-methylquinolin-2-yl)sulfanyl-1-morpholin-4-ylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinoline ring can be reduced to a tetrahydroquinoline derivative using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Methyl iodide, methanol, strong acids or bases.

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

2-(8-Methoxy-4-methylquinolin-2-yl)sulfanyl-1-morpholin-4-ylpropan-1-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in research to understand its interactions with enzymes and receptors.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(8-Methoxy-4-methylquinolin-2-yl)sulfanyl-1-morpholin-4-ylpropan-1-one involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, potentially inhibiting DNA replication and transcription. The sulfanyl group may interact with thiol-containing enzymes, affecting their activity. The morpholine ring can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylquinolin-2-yl)sulfanyl-1-morpholin-4-ylpropan-1-one
  • 2-(8-Methoxyquinolin-2-yl)sulfanyl-1-morpholin-4-ylpropan-1-one
  • 2-(8-Methoxy-4-methylquinolin-2-yl)sulfanyl-1-piperidin-4-ylpropan-1-one

Uniqueness

2-(8-Methoxy-4-methylquinolin-2-yl)sulfanyl-1-morpholin-4-ylpropan-1-one is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The presence of both methoxy and methyl groups on the quinoline ring, along with the sulfanyl and morpholine moieties, provides a unique scaffold for drug design and synthesis.

Properties

IUPAC Name

2-(8-methoxy-4-methylquinolin-2-yl)sulfanyl-1-morpholin-4-ylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-12-11-16(19-17-14(12)5-4-6-15(17)22-3)24-13(2)18(21)20-7-9-23-10-8-20/h4-6,11,13H,7-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRNUOWKQMWNRJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC=C2OC)SC(C)C(=O)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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